2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated phenoxy group and a benzothiazole moiety, which are linked through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Benzothiazole: The phenoxy intermediate is then coupled with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.
Reduction: Reduction reactions could target the acetamide group or the chlorinated phenoxy ring.
Substitution: The chlorinated phenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-(3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(1,3-benzothiazol-2-yl)acetamide
Uniqueness
The unique combination of the chlorinated phenoxy group and the tetrahydrobenzothiazole moiety in 2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C16H17ClN2O2S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-8-11(6-7-12(10)17)21-9-15(20)19-16-18-13-4-2-3-5-14(13)22-16/h6-8H,2-5,9H2,1H3,(H,18,19,20) |
InChI Key |
CMUVVZQWAZPJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC3=C(S2)CCCC3)Cl |
Origin of Product |
United States |
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